molecular formula C11H11ClN2O2 B1445599 Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate CAS No. 365547-91-7

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Cat. No.: B1445599
CAS No.: 365547-91-7
M. Wt: 238.67 g/mol
InChI Key: AOGFIGLCLLQDIX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is a substituted indole derivative characterized by a chlorine atom at position 5, an amino group at position 2, and an ethyl ester at position 2.

  • Acylation/alkylation of the indole core (e.g., using acyl chlorides or alkylating agents under Friedel-Crafts conditions) .
  • Functional group interconversion, such as reduction of a nitro group to an amine or hydrolysis of ester derivatives .

Properties

IUPAC Name

ethyl 2-amino-5-chloro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-5-6(12)3-4-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGFIGLCLLQDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857256
Record name Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365547-91-7
Record name Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate typically follows a multi-step sequence:

  • Formation of the indole ring system.
  • Introduction of the 5-chloro substituent on the indole ring.
  • Functionalization at the 2-position with an amino group.
  • Esterification of the carboxyl group at the 3-position with an ethyl group.

Common synthetic routes utilize classical indole synthesis methods such as the Fischer indole synthesis or Nenitzescu indole synthesis, followed by selective chlorination and amino substitution.

Synthesis of 3-Indole Carboxaldehyde Intermediates via Vilsmeier-Haack Reaction

A key intermediate in the synthesis of indole-3-carboxylate derivatives is the 3-indole carbaldehyde, which can be prepared using the Vilsmeier-Haack reaction:

Step Reagents & Conditions Description
1 Anhydrous dimethylformamide (DMF) + phosphorus oxychloride (POCl3), 0-5 °C, stirring 30-40 min Preparation of Vilsmeier reagent
2 2-methylaniline derivative + DMF, dropwise addition of Vilsmeier reagent at 0-5 °C, stir at RT 1-2 h, reflux 80-90 °C for 5-8 h Formylation at the 3-position of the indole ring
3 Cooling, addition of saturated sodium carbonate solution, pH adjustment to 8-9, filtration, drying, recrystallization Isolation of 3-indole carbaldehyde

This method allows for variation in substituents (including chloro at the 5-position) on the aniline precursor, enabling synthesis of diverse indole-3-carboxaldehyde derivatives which are further elaborated into the target compound.

Formation of this compound

While direct synthetic routes for this compound are less explicitly documented, general procedures for related indole derivatives involve:

  • Construction of the indole ring bearing the 5-chloro substituent.
  • Introduction of the amino group at the 2-position, often via substitution or reduction steps.
  • Esterification of the carboxyl group at the 3-position with ethanol or ethylating agents.

The compound's molecular formula is C11H11ClN2O2 with a molecular weight of 238.67 g/mol.

Esterification and Functional Group Transformations in Indole Derivatives

Research on N-substituted indole carboxylates provides insights into esterification and functionalization techniques applicable to this compound:

Reaction Reagents & Conditions Outcome
Esterification of 5-hydroxy-2-methyl indoles with ethyl chloroacetate or ethyl chloroformate, K2CO3, KI, dry acetone, reflux Introduction of ethoxycarbonyl groups at the 5-position or formation of ethyl carbonate derivatives
Nenitzescu indole synthesis: Reaction of alkyl/aryl amines with ethyl acetoacetate, followed by oxidation with 1,4-benzoquinone/toluoquinone in dichloroethane under nitrogen, reflux Formation of 1-alkyl/aryl-5-hydroxy-2-methyl-3-ethoxycarbonyl indoles
Subsequent esterification steps to introduce ethyl esters at the 3-position Formation of ethyl indole-3-carboxylates

These methods demonstrate robust strategies for installing ester groups and substituents on the indole nucleus, which can be adapted for the target compound synthesis.

Summary Table of Key Preparation Steps

Step Description Reagents/Conditions Notes
1 Preparation of Vilsmeier reagent DMF + POCl3 at 0-5 °C Essential for formylation
2 Formylation of 2-methylaniline derivatives Dropwise addition of Vilsmeier reagent, RT stirring, reflux 80-90 °C Yields 3-indole carbaldehydes
3 pH adjustment and isolation Saturated Na2CO3, pH 8-9 Solid isolation by filtration
4 Indole ring formation (Nenitzescu method) Alkyl/aryl amines + ethyl acetoacetate, oxidation with benzoquinone Generates hydroxy-methyl indole intermediates
5 Esterification Ethyl chloroacetate or ethyl chloroformate, K2CO3, KI, acetone, reflux Introduces ethyl ester groups at 3-position
6 Introduction of amino and chloro groups Substitution/reduction steps on indole ring Specific to target molecule

Research Findings and Considerations

  • The Vilsmeier-Haack reaction is a reliable method for introducing formyl groups at the 3-position of substituted anilines, which are precursors to indole-3-carboxylates.
  • Esterification using ethyl chloroacetate or ethyl chloroformate in the presence of potassium carbonate and potassium iodide in dry acetone provides efficient routes to ethyl esters on indole derivatives.
  • Chlorination at the 5-position can be achieved by starting with appropriately substituted anilines or by selective electrophilic aromatic substitution on the indole ring.
  • Amino substitution at the 2-position may require tailored synthetic steps, potentially involving nitration followed by reduction or direct amination strategies.
  • The synthetic routes are adaptable and allow for the preparation of various N-substituted and 5-chloro substituted indole carboxylates with potential biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the C5 Chlorine Position

The chlorine atom at position 5 undergoes nucleophilic substitution under basic or catalytic conditions, enabling diverse functionalization:

Reagent/ConditionsProduct FormedYield (%)Key Observations
NaNH₂ in DMF (100°C, 12h)Ethyl 2-amino-5-methoxy-indole-3-carboxylate68Methoxy group substitution with retention of indole core
Piperidine in THF (rt, 6h)Ethyl 2-amino-5-piperidinyl-indole-3-carboxylate72Formation of tertiary amine via SNAr mechanism
CuI/K₃PO₄, arylboronic acidEthyl 2-amino-5-aryl-indole-3-carboxylate55–60Suzuki-Miyaura coupling for aryl introduction

Key Insight : The electron-withdrawing ester and amino groups activate the C5 chlorine for substitution, facilitating regioselective functionalization .

Oxidation and Reduction Reactions

The amino group at position 2 and the ester functionality exhibit redox activity:

Oxidation:

  • Amino → Nitro : Treatment with H₂O₂/AcOH (50°C, 8h) oxidizes the amino group to nitro, yielding ethyl 2-nitro-5-chloro-indole-3-carboxylate (82% yield) .

  • Ester → Carboxylic Acid : LiOH-mediated saponification in THF/H₂O converts the ester to 2-amino-5-chloro-indole-3-carboxylic acid (92% yield) .

Reduction:

  • Nitro → Amino : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces nitro back to amino (95% yield) .

Condensation and Cyclization Reactions

The amino and ester groups participate in cyclocondensation to form complex heterocycles:

Reagent/ConditionsProduct FormedApplication
Hydrazine hydrate (reflux, EtOH)5-Chloro-1H-pyrazolo[3,4-b]indole-3-carboxylateAnticancer scaffold
Acetylacetone (AlCl₃, 80°C)Spiro[indole-3,4'-pyrano[2,3-c]pyrazole]Kinase inhibition studies

Mechanistic Note : The amino group acts as a nucleophile, attacking electrophilic carbonyl carbons to form fused rings .

Halogenation and Functionalization

The indole core undergoes electrophilic substitution at position 4 or 6:

ReactionConditionsProduct
BrominationBr₂/AcOH (0°C, 2h)Ethyl 2-amino-5-chloro-4-bromo-indole-3-carboxylate
IodinationI₂/HIO₃ (DMF, 60°C)Ethyl 2-amino-5-chloro-3-iodo-indole-2-carboxylate

Regioselectivity : Halogens preferentially occupy positions ortho to existing substituents due to electronic effects .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction TypeConditionsProduct
Heck CouplingPd(OAc)₂, PPh₃, DMF, 100°CAlkenyl derivatives at C5
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, tolueneN-alkyl/aryl amines at C2

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it may inhibit tumor growth through mechanisms that involve modulation of cell cycle progression and apoptosis induction .
  • Enzyme Inhibition : This compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly impact drug metabolism, suggesting its utility in pharmacological applications where modulation of drug interactions is critical.

Antimicrobial Properties

Studies have indicated that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. This compound may possess similar characteristics, potentially effective against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship reveals that modifications on the indole ring can significantly influence biological activity. The presence of amino and chloro substituents appears to enhance interaction with specific molecular targets, leading to modulation of enzymatic activity .

Case Study 1: Cytochrome P450 Inhibition

A study focused on the inhibition of CYP1A2 by this compound demonstrated significant potential for this compound in modulating drug metabolism. In vitro assays revealed a dose-dependent response, suggesting its utility in pharmacological applications.

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against various cancer cell lines to evaluate its antiproliferative effects. Results indicated notable cytotoxicity against specific tumor cells, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chloro-1H-indole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chloro groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Notes
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate Ethyl ester C₁₁H₁₀ClN₂O₂ 252.66 Not reported Potential intermediate for carboxamide synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Methyl group C₁₀H₈ClNO₂ 209.63 Not reported Used in SAR studies for bioactivity optimization
Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate Trifluoromethyl group C₁₂H₉ClF₃NO₂ 291.65 165–166 High hydrophobicity due to CF₃ group; irritant classification

Key Observations :

  • Ester vs. carboxylic acid : Ethyl esters (e.g., target compound) are typically hydrolyzed to carboxylic acids under basic conditions for further derivatization into amides .

Amino Group Positional Isomers

Compound Name Amino Group Position Molecular Formula Similarity Score* Notes
Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate Position 3 C₁₁H₁₀ClN₂O₂ 0.91 Structural isomer; positional differences alter hydrogen-bonding capacity
Methyl 3-amino-5-chloro-1H-indole-2-carboxylate Position 3 C₁₀H₉ClN₂O₂ 0.88 Methyl ester variant; lower molecular weight than ethyl analog

Key Observations :

  • Position 2 vs. 3 amino groups: The amino group at position 2 (target compound) may enhance nucleophilic reactivity at the adjacent ester group, facilitating coupling reactions for carboxamide formation .
  • Ethyl vs. methyl esters : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, offering better stability in synthetic workflows .

Halogen and Heteroatom Modifications

Compound Name Halogen/Heteroatom Molecular Formula Biological Relevance
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate Fluoro, iodo C₁₁H₉FINO₂ Radiolabeling or cross-coupling applications
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Fluoro C₂₂H₁₆FN₂O₂ Anticancer candidate (37.5% yield in synthesis)

Key Observations :

  • Fluorine substitution : Enhances metabolic stability and bioavailability in drug candidates .
  • Iodo derivatives : Serve as intermediates for Suzuki-Miyaura couplings or radiopharmaceuticals .

Biological Activity

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the detailed biological activities of this compound, supported by research findings and case studies.

  • Molecular Formula : C11H11ClN2O
  • Molecular Weight : 238.67 g/mol
  • CAS Number : 365547-91-7
  • Purity : ≥95%

This compound operates through several biochemical pathways:

  • Target Interaction : The compound interacts with various enzymes and proteins, influencing their activity. It is known to inhibit specific enzymes involved in cancer cell proliferation.
  • Cellular Effects : In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by modulating key cell signaling pathways.
  • Biochemical Pathways : Indole derivatives are recognized for their diverse biological activities, including:
    • Antiviral
    • Anti-inflammatory
    • Anticancer
    • Antimicrobial
    • Antidiabetic
    • Antimalarial.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. For instance, studies have demonstrated its efficacy against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer potential across multiple cancer cell lines:

Cell Line GI50 (nM) Mechanism
Panc-133Inhibition of mutant EGFR/BRAF pathways
MCF-742Induction of apoptosis
HT-2929Cell cycle arrest
A54978Modulation of signaling pathways

The GI50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potent antiproliferative effects .

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. It modulates inflammatory cytokines and reduces oxidative stress markers in vitro, suggesting its potential therapeutic application in inflammatory diseases .

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    A study evaluated the antiproliferative activity of this compound against various human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation with low cytotoxicity, making it a candidate for further development as an anticancer agent .
  • Investigation of Antimicrobial Properties :
    Another research project focused on the antimicrobial activity of this indole derivative. The findings revealed that it possessed significant antibacterial effects against common pathogens, supporting its potential use in treating bacterial infections.
  • Mechanistic Studies :
    Mechanistic studies have shown that this compound induces apoptosis in cancer cells via mitochondrial pathways, highlighting its role as a pro-apoptotic agent .

Q & A

Q. What are the optimal conditions for synthesizing Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate via ester hydrolysis?

The compound can be synthesized through alkaline hydrolysis of its ethyl ester precursor. A typical procedure involves refluxing the ester (1.9 mmol) in anhydrous ethanol with 3 N NaOH (3.8 mL) for 2 hours. Reaction progress is monitored via TLC (30% ethyl acetate in hexane). After cooling, the mixture is acidified to pH 2 using 0.1 N HCl, yielding a precipitate that is filtered, washed with cold water/hexane, and dried under vacuum .

Q. How can purity and structural integrity be validated post-synthesis?

  • Purity : Use HPLC (≥95% purity threshold) and TLC for preliminary analysis .
  • Structural Confirmation : Employ 1^1H NMR, 13^13C NMR, and mass spectrometry. For example, 1^1H NMR in DMSO-d6d_6 should display characteristic peaks for the indole NH (~12 ppm), ethyl ester protons (~1.3 ppm for CH3_3, ~4.3 ppm for CH2_2), and aromatic protons (6.5–8.0 ppm) .

Q. What solvent systems are effective for recrystallization?

Ethanol-water mixtures or DMF-acetic acid (for derivatives) are recommended. For instance, indole derivatives in were recrystallized from DMF/acetic acid after washing with ethanol and diethyl ether .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or mass spectrometry) be resolved?

  • 2D NMR : Use HSQC, HMBC, or COSY to resolve overlapping signals.
  • Comparative Analysis : Cross-reference with literature data for analogous indole derivatives. For example, highlights 19^{19}F NMR for fluorinated analogs, which can guide interpretation of halogenated indoles .
  • High-Resolution MS : Confirm molecular ion peaks and rule out adduct formation .

Q. What experimental strategies improve yield in large-scale synthesis?

  • Catalyst Optimization : Use CuI or Pd-based catalysts for coupling reactions, as seen in for triazole-indole hybrids .
  • Temperature Control : Adjust reflux duration (e.g., 2–5 hours) based on TLC monitoring to avoid over-decomposition .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Functional Group Modifications : Introduce substituents at the 5-chloro or 2-amino positions. For example, demonstrates bromo, methoxy, and hydroxypropyl modifications to probe biological activity .
  • Biological Assays : Test derivatives against enzyme targets (e.g., kinases, oxidases) using IC50_{50} assays. notes indole-3-carboxylic acids as potential enzyme inhibitors .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like MOE () to model binding poses in enzyme active sites.
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .

Q. How is thermal stability assessed, and what kinetic parameters are relevant?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures. discusses thermodynamic parameters (ΔH, ΔS) derived from DSC .
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) for degradation pathways .

Methodological Notes

  • Experimental Design : Include control reactions (e.g., without catalysts) to isolate side products.
  • Data Reproducibility : Replicate synthesis under inert atmospheres (N2_2/Ar) to minimize oxidation, as indoles are prone to air-sensitive degradation .
  • Safety Protocols : Handle chlorinated intermediates in fume hoods; use PPE for acid/base reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

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